1-Chloro-1-(2-chloro-3-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-chloro-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2OS It is a chlorinated ketone with a methylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-chloro-3-(methylthio)phenyl)propan-2-one typically involves the chlorination of 1-(2-chloro-3-(methylthio)phenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-chloro-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, thiols, ethers
Scientific Research Applications
1-Chloro-1-(2-chloro-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated ketones on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chloro-3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chlorinated ketone group can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or other biomolecules. This can result in the modulation of biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one
- 1-(2-Chloro-3-(methylthio)phenyl)propan-2-one
Properties
Molecular Formula |
C10H10Cl2OS |
---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-chloro-1-(2-chloro-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3 |
InChI Key |
NTYNJXNSKMUNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC)Cl)Cl |
Origin of Product |
United States |
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